![molecular formula C15H16N2O3S2 B2790628 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide CAS No. 905683-70-7](/img/structure/B2790628.png)
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and thiophene derivatives, such as pyrrolidine-2,5-diones and thiophene-2-sulfonamides .
Uniqueness
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrrolidine ring, a thiophene moiety, and a sulfonamide functional group. These structural components are known to contribute to various biological activities, including antibacterial and enzyme inhibition properties.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity Summary
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak |
Staphylococcus aureus | Weak |
2. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown significant inhibition against acetylcholinesterase (AChE) and urease, which are important targets for treating various conditions, including Alzheimer's disease and urinary infections.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 Value (µM) |
---|---|
Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
Urease | 1.21 ± 0.005 |
These values indicate a strong potential for therapeutic applications, particularly in the development of new drugs targeting these enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by inhibiting key enzymes involved in these processes.
- Enzyme Inhibition Mechanism : The sulfonamide group is known for its ability to mimic substrates or transition states in enzymatic reactions, leading to competitive inhibition.
Case Studies
Several studies have highlighted the effectiveness of compounds related to this compound in preclinical models:
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of AChE and urease by this compound, revealing that it could serve as a dual-action agent in treating both neurological and urinary disorders .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-4-6-13(7-5-11)17-10-12(9-14(17)18)16-22(19,20)15-3-2-8-21-15/h2-8,12,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAQSMZJJAVQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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